molecular formula C12H12N2O B1206898 3-Amino-6-methyl-5-phenyl-2(1H)-pyridinone CAS No. 80390-90-5

3-Amino-6-methyl-5-phenyl-2(1H)-pyridinone

Cat. No. B1206898
CAS RN: 80390-90-5
M. Wt: 200.24 g/mol
InChI Key: JQQHYGNDMWUCGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of APP-201-533 involves the following steps:

    Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.

    Reaction Conditions: The carboxylic acid group is converted to an amide group through a reaction with ammonia.

    Cyclization: The amide undergoes cyclization to form the pyridinone ring.

    Substitution: The methyl and phenyl groups are introduced through substitution reactions.

Industrial production methods for APP-201-533 are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as amide formation, cyclization, and substitution reactions .

Chemical Reactions Analysis

APP-201-533 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine ring.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include oxides, dihydropyridine derivatives, and substituted pyridinones .

Scientific Research Applications

APP-201-533 has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of various substituents on the pyridinone ring.

    Biology: The compound is used to investigate the role of calcium sensitivity in cardiac muscle contraction.

    Medicine: APP-201-533 is being studied as a potential therapeutic agent for treating cardiac insufficiency by increasing calcium sensitivity in cardiac muscles.

    Industry: The compound’s unique properties make it a candidate for developing new cardiotonic drugs.

Mechanism of Action

APP-201-533 exerts its effects by increasing the calcium sensitivity and calcium affinity of cardiac contractile structures. This is achieved through its interaction with the troponin complex, specifically troponin I. The compound inhibits the cAMP-dependent protein kinase, which in turn affects the phosphorylation state of troponin I, leading to increased calcium sensitivity and enhanced cardiac muscle contraction .

Comparison with Similar Compounds

APP-201-533 is unique compared to other cardiotonic agents such as pimobendan and DPI 201-106. Unlike these compounds, APP-201-533 does not act through beta adrenoceptor stimulation or inhibition of Na+/K+ ATPase. Instead, it directly increases calcium sensitivity in cardiac muscles. Similar compounds include:

APP-201-533’s unique mechanism of action makes it a promising candidate for treating cardiac insufficiency without the side effects associated with other cardiotonic agents.

properties

CAS RN

80390-90-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-amino-6-methyl-5-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-8-10(7-11(13)12(15)14-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3,(H,14,15)

InChI Key

JQQHYGNDMWUCGL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)N)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)C2=CC=CC=C2

Other CAS RN

80390-90-5

synonyms

3-amino-6-methyl-5-phenyl-2(1H)-pyridinone
APP 201-533

Origin of Product

United States

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